molecular formula C15H8N2O5S B6112980 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid

6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid

Cat. No. B6112980
M. Wt: 328.3 g/mol
InChI Key: FBXWZGUXNBEQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid, also known as HOBt, is a heterocyclic organic compound with the molecular formula C10H7N2O4S. It is widely used in organic synthesis as a coupling reagent to activate carboxylic acids for peptide and amide bond formation. HOBt is a white crystalline solid and is soluble in water, methanol, and acetonitrile.

Mechanism of Action

6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid activates carboxylic acids by forming an active ester intermediate, which reacts with an amine to form a peptide bond. The activation of carboxylic acids by 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is believed to occur through the formation of a mixed anhydride intermediate.
Biochemical and Physiological Effects:
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is widely used in the synthesis of peptides and peptide conjugates, which have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is a highly effective coupling reagent for peptide and amide bond formation. It is easy to handle, has a long shelf life, and is relatively inexpensive. However, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is sensitive to moisture and can degrade over time, which can affect its effectiveness. Additionally, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid in scientific research. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid. Another area of research is the use of 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid in the synthesis of novel peptides and peptide conjugates with specific biochemical and physiological properties. Additionally, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid could be used in the development of new drug delivery systems that utilize peptides and peptide conjugates.

Scientific Research Applications

6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is widely used in scientific research for peptide and amide bond formation. It is used as a coupling reagent in solid-phase peptide synthesis and in solution-phase peptide synthesis. 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is also used in the synthesis of cyclic peptides and in the preparation of peptide conjugates.

properties

IUPAC Name

6-hydroxy-7-oxobenzo[e]perimidine-4-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O5S/c18-9-5-10(23(20,21)22)14-12-11(9)15(19)8-4-2-1-3-7(8)13(12)16-6-17-14/h1-6,18H,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWZGUXNBEQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Reactant of Route 2
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Reactant of Route 3
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Reactant of Route 4
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Reactant of Route 5
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Reactant of Route 6
Reactant of Route 6
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid

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